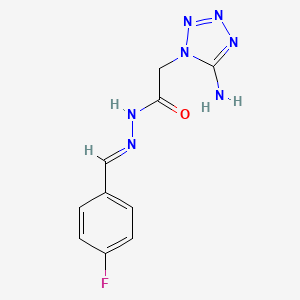

![molecular formula C19H27ClN2O2 B5549929 [(3R*,4R*)-1-[(4-氯苯基)乙酰基]-4-(1-哌啶基甲基)-3-吡咯烷基]甲醇](/img/structure/B5549929.png)

[(3R*,4R*)-1-[(4-氯苯基)乙酰基]-4-(1-哌啶基甲基)-3-吡咯烷基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

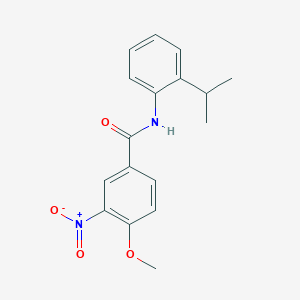

The molecule of interest belongs to a class of compounds that are synthesized through complex organic reactions, involving functional groups like chlorophenyl, pyrrolidinyl, and piperidinyl. Such compounds are typically explored for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique structural and chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves condensation reactions, where piperidinyl and pyrrolidinyl moieties are linked to chlorophenyl groups in the presence of a base, such as triethylamine, and a suitable solvent like methylene dichloride (Benakaprasad et al., 2007). This process is crucial for obtaining the desired compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies. These compounds usually crystallize in specific space groups, with the piperidine and pyrrolidinyl rings adopting chair conformations, indicative of their stable molecular geometry (Girish et al., 2008). Understanding the molecular structure is fundamental for predicting the reactivity and interactions of these molecules.

Chemical Reactions and Properties

Chemical reactions involving such compounds often include transformations under specific conditions that modify functional groups or linkages, influencing their chemical properties. For example, biocatalytic synthesis approaches have been employed to produce analogs with high efficiency and enantiomeric excess, demonstrating the versatility of these compounds in chemical synthesis (Chen et al., 2021).

科学研究应用

亲核试剂辅助环化用于合成四氢吡啶

Matouš 等人 (2020) 的研究证明了在甲醇存在下 β-炔丙基氨基丙烯酸衍生物的 Au(I) 催化环化的效用,可高产率提供四氢吡啶。该方法还允许将四氢吡啶转化为 4-芳基哌啶衍生物,展示了一种合成可能与目标化合物共享核心结构或功能相似性的化合物的途径 (Matouš 等人,2020)。

3H-吡咯嗪的一锅法合成

Li 等人 (2017) 利用乙酸哌啶鎓盐作为有机催化剂,用于 5,6-二取代 3H-吡咯嗪的一锅法合成,证明了该化合物在创建卤代和甲氧基取代分子结构中的相关性。这项研究突出了该化合物在合成具有相似取代基的不同杂环化合物中的潜力 (Li 等人,2017)。

手性中间体的生产

Ni 等人 (2012) 关于由克鲁维酵母属通过对 (4-氯苯基)-(吡啶-2-基)甲酮 (CPMK) 的立体选择性还原制备其手性醇形式的研究,突出了生产手性中间体的生物催化方法。这项研究展示了一个使用微生物细胞生产可能在结构上相关或功能上类似于目标化合物的立体分子的示例 (Ni 等人,2012)。

合成和结构分析

关于与 "[(3R*,4R*)-1-[(4-氯苯基)乙酰基]-4-(1-哌啶基甲基)-3-吡咯烷基]甲醇" 在结构上相似的化合物的合成和表征的研究,例如 Benakaprasad 等人 (2007) 和 Girish 等人 (2008) 的研究,提供了创建和分析复杂分子的方法的见解。这些研究涉及哌啶-4-基-二苯基-甲醇衍生物的缩合反应和晶体学分析,表明结构分析对于理解此类化合物的性质和潜在应用的重要性 (Benakaprasad 等人,2007), (Girish 等人,2008)。

属性

IUPAC Name |

2-(4-chlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O2/c20-18-6-4-15(5-7-18)10-19(24)22-12-16(17(13-22)14-23)11-21-8-2-1-3-9-21/h4-7,16-17,23H,1-3,8-14H2/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFJJXLEEYHXRD-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CN(CC2CO)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

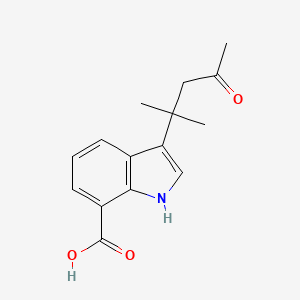

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

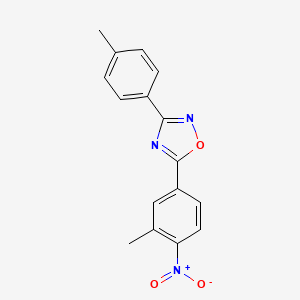

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

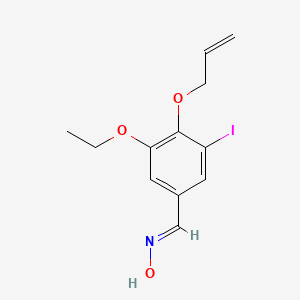

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)